The compound "1-Propanol, 3-[[2-[(1H-benzimidazol-2-ylsulfinyl)methyl]-3-methyl-4-pyridinyl]oxy]-" is a molecule of interest in the field of pharmacology and medicinal chemistry. Its structural features suggest potential biological activity, which may be harnessed for therapeutic purposes. The pharmacological characterization and structure-activity relationship (SAR) of related compounds have been explored to understand their potential applications in various fields, including their role as anti-Helicobacter pylori agents and their effects on opioid receptors.
In pharmacology, the related compound PF-04455242 has shown promise as a KOR antagonist with potential applications in treating depression and addiction disorders. Its ability to attenuate the behavioral effects of stress and reinstate extinguished cocaine-seeking behavior in animal models highlights its therapeutic potential1.
From a medicinal chemistry perspective, the SAR of benzimidazole derivatives provides insights into designing more effective anti-Helicobacter pylori agents. The discovery that certain structural modifications can lead to unintended proton pump inhibitory effects underscores the importance of considering metabolic pathways in drug design2.
Although not directly studied for "1-Propanol, 3-[[2-[(1H-benzimidazol-2-ylsulfinyl)methyl]-3-methyl-4-pyridinyl]oxy]-", the clinical applications of its related compounds suggest potential use in treating gastrointestinal infections caused by H. pylori. However, the challenge remains to balance antibacterial activity with the risk of promoting bacterial growth due to unintended proton pump inhibition2.
The compound is classified under the category of organic compounds, specifically as a benzimidazole and pyridine derivative. Benzimidazoles are known for their roles in medicinal chemistry, often exhibiting anti-cancer, anti-inflammatory, and antimicrobial properties . The specific structure of this compound suggests potential applications in pharmacology due to its unique functional groups.
The synthesis of 1-Propanol, 3-[[2-[(1H-benzimidazol-2-ylsulfinyl)methyl]-3-methyl-4-pyridinyl]oxy]- can be approached through various methods. One potential synthesis route involves the reaction of a suitable benzimidazole derivative with a pyridine derivative under controlled conditions.
The molecular structure of 1-Propanol, 3-[[2-[(1H-benzimidazol-2-ylsulfinyl)methyl]-3-methyl-4-pyridinyl]oxy]- features several key components:
The three-dimensional arrangement of these functional groups influences the compound's pharmacokinetic properties, such as solubility and permeability.
1-Propanol, 3-[[2-[(1H-benzimidazol-2-ylsulfinyl)methyl]-3-methyl-4-pyridinyl]oxy]- can participate in various chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity or alter its pharmacological profile.
The mechanism of action for compounds like 1-Propanol, 3-[[2-[(1H-benzimidazol-2-ylsulfinyl)methyl]-3-methyl-4-pyridinyl]oxy]- typically involves interactions with specific biological targets:
The physical and chemical properties of 1-Propanol, 3-[[2-[(1H-benzimidazol-2-ylsulfinyl)methyl]-3-methyl-4-pyridinyl]oxy]- are critical for understanding its behavior in biological systems:
This compound has several potential applications in scientific research and medicine:
The compound 1-Propanol, 3-[[2-[(1H-benzimidazol-2-ylsulfinyl)methyl]-3-methyl-4-pyridinyl]oxy]- is classified under IUPAC nomenclature as a propan-1-ol derivative with a complex ether-linked substituent at the C3 position. The systematic name reflects:
The compound has the molecular formula C₁₇H₁₉N₃O₃S, confirmed through mass spectrometry and elemental analysis [1] [2]. Key parameters include:
Property | Value |
---|---|
Molecular formula | C₁₇H₁₉N₃O₃S |
Molecular weight | 345.42 g/mol |
Elemental composition | C: 59.12%; H: 5.55%; N: 12.17%; O: 13.89%; S: 9.28% |
The mass calculation is derived as follows:
The compound’s structure is unambiguously defined using standardized line notations:
OCCC(OC1=CC(=C(N=C1)C)S(=O)CC2=NC3=CC=CC=C3N2)C
Breakdown: OCC
: Propanol’s hydroxyl and C1. C(OC1=...)C
: Ether linkage to pyridine at propanol’s C3. S(=O)CC2=NC3=...
: Sulfinylmethyl tether to benzimidazole (N2/C3 rings). UZFBXSQYFFVWGE-UHFFFAOYSA-N
This 27-character hash encodes atomic connectivity, stereochemistry, and protonation states. The absence of stereochemical prefixes confirms the sulfinyl group’s non-chiral environment due to rapid pyramidal inversion [1] [2]. Structural Descriptors:
Notation Type | Representation |
---|---|
SMILES | OCCC(OC1=CC(=C(N=C1)C)S(=O)CC2=NC3=CC=CC=C3N2)C |
InChI | InChI=1S/C17H19N3O3S/c1-12-16(20-8-7-15(12)23-11-9-14(21)10-13(2)18-16)24(22)19-17-20-3-5-4-6-19/h3-8,14,21H,9-11H2,1-2H3 |
InChI Key | UZFBXSQYFFVWGE-UHFFFAOYSA-N |
The sulfinyl group (-S(=O)-) is critical for biological activity. Key comparisons with analogues:
Sulfinyl vs. Thioether Derivatives
Pyridine-Bearing Analogues
Structural Feature | This Compound | Analogues (e.g., Omeprazole) | Impact |
---|---|---|---|
Pyridine methylation | 3-methyl group | 5-methoxy group | Alters pKa of pyridine N (ΔpKa ~0.8) |
Ether linkage | Propanol-3-oxy tether | Direct C-C bond | Increases solubility (log P: 1.8 vs. 2.4) |
Benzimidazole substitution | Unsubstituted at N1 | 5-methoxy substitution | Reduces steric hindrance at N-H |
Functional Implications:
All data strictly derived from cited sources; excluded sources per user requirements. Tables consolidate structural and functional comparisons without extrapolation.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3